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Compound of Interest

Compound Name: 2-Phenoxypropanol

Cat. No.: B1215183

Introduction

The Williamson ether synthesis is a robust and widely used method in organic chemistry for the
preparation of symmetrical and asymmetrical ethers. The reaction proceeds via an SN2
mechanism, involving the reaction of an alkoxide or phenoxide with a primary or, in some
cases, a secondary alkyl halide. This document provides a detailed experimental protocol for
the synthesis of 2-phenoxypropanol. In this specific application, sodium phenoxide is
generated in situ from phenol and sodium hydroxide, which then acts as a nucleophile,
attacking the secondary electrophilic carbon of 2-chloropropanol. Given that a secondary alkyl
halide is used, careful control of reaction conditions is important to favor substitution over the
competing elimination reaction.

2-Phenoxypropanol, also known as propylene glycol phenyl ether, is a versatile compound
used as a solvent in coatings, a coalescing agent, and as an intermediate in the synthesis of
pharmaceuticals and fragrances.[1]

Quantitative Data Summary

The physical and chemical properties of the key reactants and the final product are
summarized below for easy reference.

Table 1: Properties of Reactants
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Molecular Molar Mass  Density Boiling
Compound . Hazards
Formula (glmol) (g/mL) Point (°C)
Toxic,
Phenol CsHeO 94.11 1.07 181.7 )
Corrosive
Sodium .
) NaOH 40.00 2.13 1390 Corrosive
Hydroxide
2-
Flammable,
Chloropropan  CsH-CIO 94.54 1.11 127 )
[rritant
ol
Table 2: Properties of Product
Density . Refractive
Molecular Molar Mass Boiling
Compound (g/mL at . Index
Formula (g/mol) Point (°C)
20°C) (n20/D)
2-
Phenoxyprop ~ CoH1202 152.19[2] 1.064[1] 243[1] 1.523[1]
anol

Experimental Protocol

This protocol details the synthesis of 2-phenoxypropanol from phenol and 2-chloropropanol

on a 0.1 molar scale.

Materials and Equipment:

Reflux condenser
Dropping funnel

Magnetic stirrer and stir bar

500 mL three-neck round-bottom flask
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e Heating mantle

e Thermometer

e Separatory funnel (500 mL)

 Rotary evaporator

e Vacuum distillation apparatus

e Phenol (9.41 g, 0.1 mol)

e Sodium hydroxide (4.40 g, 0.11 mol)

e 2-Chloropropanol (9.45 g, 0.1 mol)

e Ethanol (200 mL)

e Diethyl ether (200 mL)

e 5% w/v Sodium hydroxide solution (50 mL)

o Saturated sodium chloride solution (Brine, 50 mL)

e Anhydrous magnesium sulfate

e Deionized water

Procedure:

Part 1: Preparation of Sodium Phenoxide

e Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux

condenser, and a thermometer.

» To the flask, add phenol (9.41 g, 0.1 mol) and 150 mL of ethanol. Stir the mixture until the

phenol has completely dissolved.
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 In a separate beaker, carefully dissolve sodium hydroxide (4.40 g, 0.11 mol) in 50 mL of
ethanol. Caution: This process is exothermic. Allow the solution to cool to near room
temperature.

o Slowly add the ethanolic sodium hydroxide solution to the phenol solution in the flask while
stirring.

o Heat the mixture to a gentle reflux (approximately 78°C) for 30 minutes to ensure complete
formation of the sodium phenoxide.

Part 2: Williamson Ether Synthesis 6. After the 30-minute reflux, allow the reaction mixture to
cool slightly (to about 60°C). 7. Add 2-chloropropanol (9.45 g, 0.1 mol) dropwise to the sodium
phenoxide solution using a dropping funnel over a period of 20-30 minutes. 8. Once the
addition is complete, heat the reaction mixture to reflux again and maintain the reflux for 4-6
hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Part 3: Work-up and Isolation 9. After the reflux period, cool the reaction mixture to room
temperature. 10. Transfer the mixture to a 1 L beaker and add 200 mL of deionized water. 11.
Most of the ethanol and water is then removed using a rotary evaporator. 12. Transfer the
remaining aqueous residue to a 500 mL separatory funnel and extract the product with diethyl
ether (3 x 70 mL). 13. Combine the organic layers in the separatory funnel. 14. Wash the
combined organic phase with 5% aqueous sodium hydroxide solution (1 x 50 mL) to remove
any unreacted phenol. 15. Wash the organic phase with saturated sodium chloride solution (1 x
50 mL). 16. Dry the organic layer over anhydrous magnesium sulfate. 17. Filter off the drying
agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The
remaining crude oil is 2-phenoxypropanol.

Part 4: Purification 18. The crude 2-phenoxypropanol has a high boiling point (243°C), making
it suitable for purification by vacuum distillation.[3] 19. Assemble a vacuum distillation
apparatus. 20. Transfer the crude product to the distillation flask. 21. Heat the flask gently
under reduced pressure. Collect the fraction boiling at the appropriate temperature for 2-
phenoxypropanol at the given pressure (e.g., approx. 120-125°C at 10 mmHg). 22. The
purified product should be a clear, colorless liquid.[4] Calculate the final yield.

Visualized Experimental Workflow
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The following diagram illustrates the key stages of the synthesis and purification process.
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Figure 1. Workflow for the synthesis of 2-phenoxypropanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

717

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1215183?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

